molecular formula C19H23N3O5 B2914802 ethyl 5-{N'-[(1Z)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 865615-12-9

ethyl 5-{N'-[(1Z)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B2914802
CAS No.: 865615-12-9
M. Wt: 373.409
InChI Key: GJZFCLGIUBQRDQ-JMIUGGIZSA-N
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Description

Ethyl 5-{N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with ethyl, dimethyl, and carboxylate groups, along with a hydrazinecarbonyl group linked to a dimethoxyphenyl moiety. The unique structure of this compound makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the ethyl and dimethyl groups. The hydrazinecarbonyl group is then added through a condensation reaction with the appropriate hydrazine derivative. The final step involves the formation of the dimethoxyphenyl moiety through a reaction with a suitable aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or lower oxidation states.

Scientific Research Applications

Ethyl 5-{N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-{N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 5-{N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 5-{N’-[(1Z)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate lies in its combination of functional groups, which provides a wide range of chemical and biological activities.

Properties

IUPAC Name

ethyl 5-[[(Z)-(3,4-dimethoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-6-27-19(24)16-11(2)17(21-12(16)3)18(23)22-20-10-13-7-8-14(25-4)15(9-13)26-5/h7-10,21H,6H2,1-5H3,(H,22,23)/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZFCLGIUBQRDQ-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)NN=CC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)N/N=C\C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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